![molecular formula C16H24N6OS B2987177 N-(2-(6-(methylthio)-4-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)isobutyramide CAS No. 946313-56-0](/img/structure/B2987177.png)
N-(2-(6-(methylthio)-4-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)isobutyramide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-(6-(methylthio)-4-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)isobutyramide is a useful research compound. Its molecular formula is C16H24N6OS and its molecular weight is 348.47. The purity is usually 95%.
BenchChem offers high-quality N-(2-(6-(methylthio)-4-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)isobutyramide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(2-(6-(methylthio)-4-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)isobutyramide including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Cognitive Disorders Treatment
A novel PDE9A inhibitor, identified for its potential in the treatment of cognitive disorders, was developed using structure-based drug design. This compound has shown to elevate central cGMP levels in the brain and CSF of rodents and exhibits procognitive activity in several rodent models. It has also demonstrated synaptic stabilization in an amyloid precursor protein (APP) transgenic mouse model, making it a promising pharmacological tool for testing clinical hypotheses in disease states associated with impaired cGMP signaling or cognition (Verhoest et al., 2012).
Anticancer and Anti-5-Lipoxygenase Agents
Research into novel pyrazolopyrimidines derivatives has shown significant anticancer and anti-5-lipoxygenase activities. These compounds were synthesized through a condensation process and screened for their cytotoxic effects on HCT-116 and MCF-7 cancer cell lines, revealing a structure-activity relationship (SAR) that supports their potential therapeutic applications (Rahmouni et al., 2016).
Insecticidal Properties
A study on the synthesis of innovative heterocycles incorporating a thiadiazole moiety explored their insecticidal assessment against the cotton leafworm, Spodoptera littoralis. These compounds, derived from a versatile precursor, showed promising insecticidal activity, highlighting their potential utility in agricultural pest management (Fadda et al., 2017).
Nonsteroidal Anti-inflammatory Drugs (NSAIDs)
Research on pyrazolo[1,5-a]pyrimidin-7-ones has led to the discovery of a new class of NSAIDs that lack ulcerogenic activity. This study synthesized various pyrazolo[1,5-a]pyrimidines to explore the relationship between structural modifications and their anti-inflammatory properties. The findings indicate a specific compound with high activity and a better therapeutic index than traditional NSAIDs, without the associated ulcerogenic effects (Auzzi et al., 1983).
Antioxidant Activity
Design, synthesis, and biological evaluation of novel 1H-3-Indolyl derivatives as significant antioxidants were conducted. These derivatives showcased high-efficiency antioxidants, particularly against ABTS, owing to the incorporation of key heterocycles. Molecular docking studies proposed their mechanism of action as promising cytochrome c peroxidase inhibitors, offering insights into developing superior antioxidant compounds (Aziz et al., 2021).
Propiedades
IUPAC Name |
2-methyl-N-[2-(6-methylsulfanyl-4-pyrrolidin-1-ylpyrazolo[3,4-d]pyrimidin-1-yl)ethyl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N6OS/c1-11(2)15(23)17-6-9-22-14-12(10-18-22)13(19-16(20-14)24-3)21-7-4-5-8-21/h10-11H,4-9H2,1-3H3,(H,17,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MSSAKTNPMWXMEN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)NCCN1C2=C(C=N1)C(=NC(=N2)SC)N3CCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N6OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-(6-(methylthio)-4-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)isobutyramide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


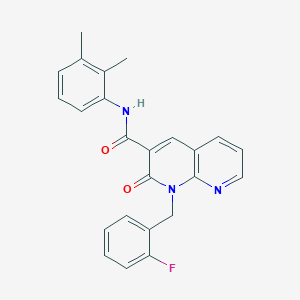
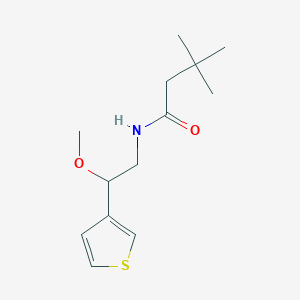
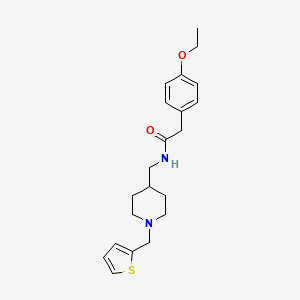
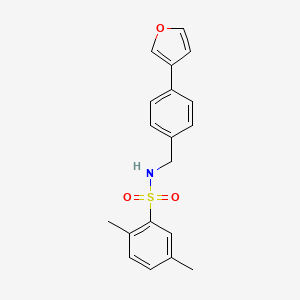
![benzyl 2-(8-(2-methoxyethyl)-1,7-dimethyl-2,4-dioxo-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate](/img/structure/B2987103.png)
![6-(tert-butyl)-2-[(3-fluorobenzyl)sulfanyl]-4(3H)-pyrimidinone](/img/structure/B2987104.png)

![2-(4-methoxyphenyl)-N-((4-(1-methyl-1H-benzo[d]imidazol-2-yl)cyclohexyl)methyl)acetamide](/img/structure/B2987108.png)

![3-(2-fluorophenyl)-2-((pyridin-2-ylmethyl)thio)-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2987110.png)
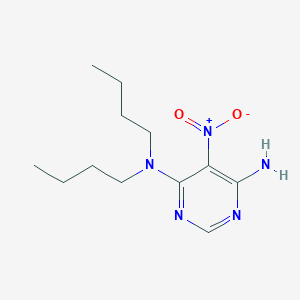

![3-[(6-Cyclopropylpyridin-3-yl)methyl]-1-(oxan-4-yl)urea](/img/structure/B2987116.png)